![molecular formula C12H14F3N3O2 B6637159 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637159.png)
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea
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Overview
Description
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound was developed by Takeda Pharmaceutical Company Limited and is currently in clinical trials.
Mechanism of Action
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea inhibits the activity of BTK by binding to the enzyme’s active site, preventing it from phosphorylating downstream targets. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea also inhibits the activity of ITK and Tec kinase, which are involved in T-cell activation.
Biochemical and Physiological Effects:
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to enhance the activity of immune cells, such as T-cells and natural killer cells, which can help to eliminate cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it has shown efficacy in preclinical studies and is currently in clinical trials, indicating its potential as a therapeutic agent. However, one limitation of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea is that it may have off-target effects on other kinases, which could lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. One direction is to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential in the treatment of other types of cancer. Additionally, further studies are needed to understand the long-term safety and efficacy of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea in humans. Finally, the development of more potent and selective BTK inhibitors could lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea involves the reaction of 1-(hydroxymethyl)cyclobutanol with 6-(trifluoromethyl)pyridin-3-amine to form the intermediate 1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea. This intermediate is then reacted with p-toluenesulfonic acid to yield the final product, 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea.
Scientific Research Applications
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has been shown to have potential in the treatment of various types of cancer, including B-cell malignancies and solid tumors. It has been found to inhibit the activity of Bruton’s tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells. 1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in the activation of T-cells.
properties
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)9-3-2-8(6-16-9)18-10(19)17-7-11(20)4-1-5-11/h2-3,6,20H,1,4-5,7H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJUUVNFGXBKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NC2=CN=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea |
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